molecular formula C24H26Br2N4O2 B13688247 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole

Cat. No.: B13688247
M. Wt: 562.3 g/mol
InChI Key: DHGUMXNEGAMQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole and 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole are organic compounds that belong to the class of benzimidazoles. These compounds are characterized by the presence of a bromine atom and a tetrahydro-2H-pyran-2-yl group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole and 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole typically involves the bromination of the corresponding benzimidazole derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of these compounds may involve large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding de-brominated benzimidazole.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazoles.

Scientific Research Applications

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole and 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole have several scientific research applications:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.

    Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.

    Industry: These compounds are used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets in biological systems. The bromine atom and the tetrahydro-2H-pyran-2-yl group play crucial roles in their binding affinity and activity. These compounds may inhibit enzymes or interact with receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Uniqueness

The uniqueness of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole and 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole lies in their specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the benzimidazole ring and the bromine atom makes them valuable for various research applications.

Properties

Molecular Formula

C24H26Br2N4O2

Molecular Weight

562.3 g/mol

IUPAC Name

5-bromo-1-(oxan-2-yl)benzimidazole;6-bromo-1-(oxan-2-yl)benzimidazole

InChI

InChI=1S/2C12H13BrN2O/c13-9-4-5-11-10(7-9)14-8-15(11)12-3-1-2-6-16-12;13-9-4-5-10-11(7-9)15(8-14-10)12-3-1-2-6-16-12/h2*4-5,7-8,12H,1-3,6H2

InChI Key

DHGUMXNEGAMQCO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2C=CC(=C3)Br.C1CCOC(C1)N2C=NC3=C2C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.